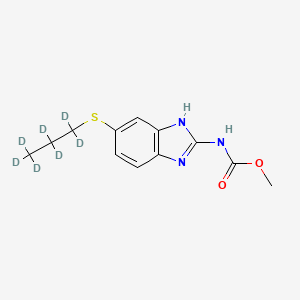

Albendazole-d7

Vue d'ensemble

Description

Albendazole-d7 is an internal standard used for the quantification of albendazole . It is an orally bioavailable benzimidazole anthelmintic that is active against a variety of helminths, including liver flukes, tapeworms, and roundworms .

Synthesis Analysis

Albendazole was incorporated into stable and homogeneous polyurethane structures with the aim of obtaining an improved drug delivery system model . Spectral and thermal analysis was used to investigate the encapsulation process and confirmed the presence of albendazole inside the nanoparticles .Molecular Structure Analysis

The chemical formula of Albendazole-d7 is C12H8D7N3O2S . Its exact mass is 272.13 and its molecular weight is 272.374 .Chemical Reactions Analysis

Albendazole has been found to have a quenching effect on the native fluorescence of erythrosine B . In another method, the drug was reacted with lanthanum (III) ions to form a metal complex .Physical And Chemical Properties Analysis

Albendazole-d7 has poor solubility in water . Numerous approaches have been attempted to improve its aqueous solubility .Applications De Recherche Scientifique

Immunotherapy Response Induction

Albendazole has been found to induce an immunotherapy response by facilitating ubiquitin-mediated PD-L1 degradation. This is particularly relevant in cancer treatment, where immune checkpoint inhibitors (ICIs) have been increasingly used. However, fewer than 40% of cases across multiple cancer types show a response to ICIs. Albendazole can enhance the antitumor immunity activity and the synergistic effects with CD73 blockade were investigated in melanoma and lung cancer tumor-bearing immune-competent mice models .

Enhanced Drug Delivery System

Albendazole has been incorporated into stable and homogeneous polyurethane structures with the aim of obtaining an improved drug delivery system model. Spectral and thermal analysis was used to investigate the encapsulation process and confirmed the presence of albendazole inside the nanoparticles. The encapsulation process enhanced the antitumor activity of albendazole on the MCF-7 and MDA-MB-23 breast cancer lines .

Broad-Spectrum Anthelmintic

Albendazole is a broad-spectrum, synthetic benzimidazole anthelmintic approved by the US FDA in 1996. It exhibits low oral bioavailability owing to its high lipophilicity and poor water solubility .

Mécanisme D'action

Target of Action

Albendazole-d7, like its parent compound Albendazole, primarily targets the tubulin in the cells of parasitic worms . Tubulin is a protein that forms the cytoskeletal structure, which is crucial for the survival and function of cells. By binding to the colchicine-sensitive site of tubulin, Albendazole inhibits its polymerization or assembly into microtubules .

Mode of Action

Albendazole-d7 interacts with its targets by causing degenerative alterations in the tegument and intestinal cells of the worm . This interaction diminishes the energy production of the parasite, leading to its immobilization and eventual death . The compound achieves this by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules .

Biochemical Pathways

The primary biochemical pathway affected by Albendazole-d7 is the microtubule assembly process within the cells of the parasite . By inhibiting tubulin polymerization, Albendazole-d7 disrupts the formation of microtubules, which are essential components of the cell’s structure and function . This disruption leads to a loss of cytoplasmic microtubules, causing degenerative changes in the cells of the parasite . The compound also affects cell cycle progression and causes chromosomal aneuploidy .

Pharmacokinetics

Albendazole-d7 shares similar pharmacokinetic properties with Albendazole. It is poorly absorbed from the gastrointestinal tract, but its absorption may increase up to five times when administered with a fatty meal . Once absorbed, it is widely distributed throughout the body, including in the urine, bile, liver, cyst wall, cyst fluid, and cerebrospinal fluid . The compound undergoes hepatic metabolism, with pathways including rapid sulfoxidation to its active metabolite, albendazole sulfoxide . The elimination half-life of albendazole sulfoxide is between 8 to 12 hours .

Result of Action

The molecular and cellular effects of Albendazole-d7’s action primarily involve the degeneration of the parasite’s cells . By inhibiting tubulin polymerization, the compound causes a loss of cytoplasmic microtubules, leading to degenerative alterations in the tegument and intestinal cells of the worm . This results in diminished energy production, immobilization, and ultimately, the death of the parasite . Additionally, Albendazole-d7 has been found to induce CD8+ T cell activity and subsequent immunotherapy response associated with suppression of PD-L1 protein level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Albendazole-d7. For instance, the compound’s photodegradation under natural sunlight and simulated irradiation has been studied, suggesting that environmental exposure to light can affect its stability . Furthermore, the presence of suspended particles in water can facilitate the photodegradation of Albendazole-d7 . The compound’s action can also be influenced by the presence of other substances in the environment, such as fatty meals, which can increase its absorption and bioavailability .

Safety and Hazards

Orientations Futures

Albendazole is used for scientific research and development . It is not for use in humans or animals . The efficacy of Albendazole against all the soil-transmitted helminths analyzed in Pemba Island (Tanzania), an area with high drug pressure, was found to be decreased . This indicates that without alternative treatment regimens, program targets will not be achievable on Pemba Island because of inadequate efficacy of Albendazole .

Propriétés

IUPAC Name |

methyl N-[6-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i1D3,3D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHWSAZORRCQMX-JOMZKNQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

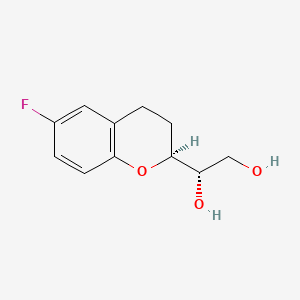

![2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B588461.png)